Cas no 21453-68-9 ((1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan)

(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan structure
21453-68-9 structure
Productnaam:(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
CAS-nummer:21453-68-9
MF:C24H30O8
MW:446.490208148956
CID:1400816
PubChem ID:167452

(1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan Chemische en fysische eigenschappen

Naam en identificatie

    • (1R,3aR,4R,6aR)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
    • SCHEMBL17385618
    • Tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-(1R)-1alpha,3abeta,4alpha,6abeta-1H,3H-furo(3,4-c)furan
    • HY-N11906
    • 21453-68-9
    • Diayangambin
    • CS-0889656
    • 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-,(1R,3aR,4R,6aR)-
    • 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4R,6aR)-
    • DTXSID10175733
    • MLS000877028
    • (+)-Yangambin
    • (+)-Epiyangambin
    • MLSMR
    • OO-dimethyllirioresinol B
    • UB_MBA_71.1
    • SMR000440663
    • (+)-Diayangambin
    • Yangambin
    • ConMedNP.1432
    • Lirioresinol-B dimethyl ether
    • DA-52506
    • (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
    • Inchi: InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1
    • InChI-sleutel: HRLFUIXSXUASEX-QDGJQWLKSA-N
    • LACHT: COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC

Berekende eigenschappen

  • Exacte massa: 446.1941
  • Monoisotopische massa: 446.194
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 8
  • Complexiteit: 512
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 73.8Ų
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.183
  • Kookpunt: 556.1°C at 760 mmHg
  • Vlampunt: 221.1°C
  • Brekindex: 1.537
  • PSA: 73.84
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